(2-chloro-6-nitrophenyl)methanamine hydrochloride
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Overview
Description
(2-chloro-6-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O2 and a molecular weight of 223.06 g/mol . This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6-nitrophenyl)methanamine hydrochloride typically involves the nitration of 2-chlorotoluene followed by reduction and subsequent amination. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hydrochloride salt. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6-nitrophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, substitution with an amine would yield an aniline derivative.
Scientific Research Applications
(2-chloro-6-nitrophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-chloro-6-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-4-nitrophenyl)methanamine hydrochloride
- (2-chloro-5-nitrophenyl)methanamine hydrochloride
- (2-chloro-3-nitrophenyl)methanamine hydrochloride
Uniqueness
(2-chloro-6-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2-chloro-6-nitrophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-3-7(10(11)12)5(6)4-9;/h1-3H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMVDZLPLLCZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-40-7 |
Source
|
Record name | Benzenemethanamine, 2-chloro-6-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116599-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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